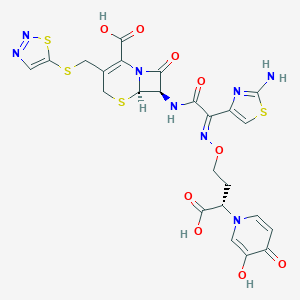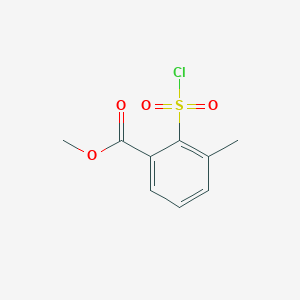![molecular formula C11H9NO4 B159603 5H-[1,3]Dioxolo[4,5-f]indole-6-carboxylate de méthyle CAS No. 136818-52-5](/img/structure/B159603.png)
5H-[1,3]Dioxolo[4,5-f]indole-6-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate is a chemical compound with the molecular formula C11H9NO4. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Applications De Recherche Scientifique
Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various indole derivatives.
Biology: It serves as a precursor for compounds with biological activity, such as anticancer agents.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Similar indole derivatives have been reported to inhibit tryptophan dioxygenase , a key enzyme in the kynurenine pathway of tryptophan metabolism
Mode of Action
If it indeed targets tryptophan dioxygenase like its indole counterparts , it may inhibit the enzyme’s activity, thereby affecting the metabolism of tryptophan.
Biochemical Pathways
The compound could potentially affect the kynurenine pathway, a major route of tryptophan metabolism, if it inhibits tryptophan dioxygenase . This could lead to altered levels of downstream metabolites, including kynurenine and quinolinic acid, which have various effects on the nervous system.
Result of Action
Alterations in the kynurenine pathway could potentially affect neurological function, given the pathway’s role in producing neuroactive metabolites .
Analyse Biochimique
Biochemical Properties
Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a reactant in the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators . The compound’s interactions with these enzymes suggest its potential in modulating biochemical pathways related to cancer and immune responses.
Cellular Effects
The effects of Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as an inhibitor of botulinum neurotoxin indicates its potential in altering neuronal cell signaling . Additionally, its impact on gene expression and cellular metabolism can be linked to its interactions with specific enzymes and proteins involved in these processes.
Molecular Mechanism
At the molecular level, Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with histamine H1-blocking activity suggests a mechanism where it inhibits histamine receptors, thereby modulating allergic responses . These binding interactions and subsequent changes in gene expression highlight the compound’s potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biological activities . Long-term in vitro and in vivo studies are essential to understand these temporal effects fully.
Dosage Effects in Animal Models
The effects of Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, its role as an inhibitor of hepatitis C virus NS5B polymerase suggests a dosage-dependent antiviral activity . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For example, its interaction with D-glutamic acid-based inhibitors of E. coli MurD ligase indicates its role in bacterial cell wall synthesis . These interactions highlight the compound’s potential in influencing metabolic pathways and developing antimicrobial agents.
Transport and Distribution
The transport and distribution of Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments. For instance, its role as a CB2 cannabinoid receptor ligand suggests its distribution in tissues expressing these receptors . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. For example, its interaction with interleukin-2 inducible T cell kinase inhibitors suggests its localization in immune cells . These localization patterns are crucial for understanding the compound’s role in cellular processes and developing targeted therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) and methanol (MeOH) to yield the tricyclic indole . The reaction conditions are crucial for achieving high yields and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-6-carboxylic acid methyl ester: Similar in structure but lacks the dioxolo ring.
5,6-Methylenedioxyindole: Similar in structure but lacks the carboxylate group.
Uniqueness
Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate is unique due to the presence of both the dioxolo ring and the carboxylate group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-14-11(13)8-2-6-3-9-10(16-5-15-9)4-7(6)12-8/h2-4,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIFSOJGHOSHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC3=C(C=C2N1)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


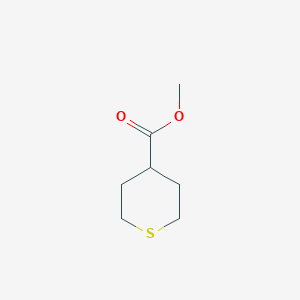
![[(2S,4S,5R)-5-(6-Amino-2-Methylpurin-9-yl-4-Fluorooxolan-2-Yl]Methanol](/img/structure/B159522.png)
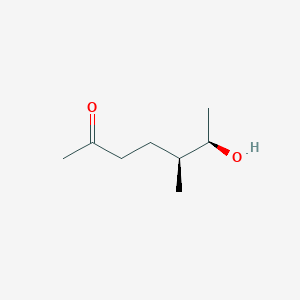

![9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B159532.png)
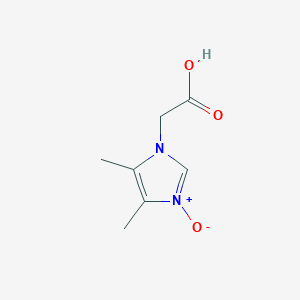

![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)
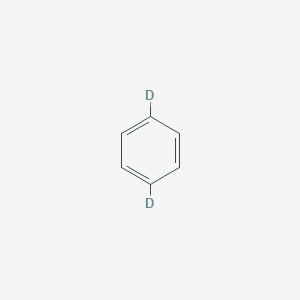
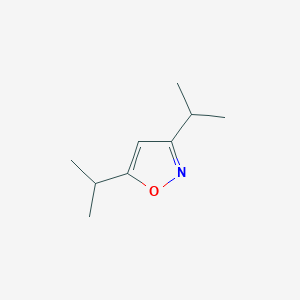

![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)
